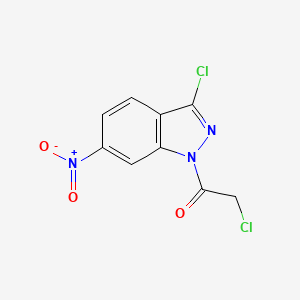

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone

Description

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone is a halogenated nitroindazole derivative characterized by a ketone functional group at the 1-position of the indazole core. The structure features a 3-chloro and 6-nitro substitution on the indazole ring, with an additional 2-chloro substituent on the ethanone moiety.

Properties

CAS No. |

27232-75-3 |

|---|---|

Molecular Formula |

C9H5Cl2N3O3 |

Molecular Weight |

274.06 g/mol |

IUPAC Name |

2-chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-4-8(15)13-7-3-5(14(16)17)1-2-6(7)9(11)12-13/h1-3H,4H2 |

InChI Key |

DZJJGGBZFBBIFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most commonly reported method for synthesizing this compound involves the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds in an organic solvent under controlled conditions to ensure high yield and purity.

Reaction Scheme:

$$

\text{3-chloro-6-nitroindazole} + \text{chloroacetyl chloride} \xrightarrow{\text{Base, Solvent}} \text{2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone}

$$

- Dissolve 3-chloro-6-nitroindazole in a dry organic solvent like dichloromethane.

- Add triethylamine dropwise to act as a base and neutralize HCl formed during the reaction.

- Slowly introduce chloroacetyl chloride at low temperatures (e.g., 0–5°C) to control the reaction rate.

- Stir the mixture at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).

- Purify the product via recrystallization or column chromatography.

- Solvent: Dichloromethane

- Base: Triethylamine

- Temperature: 0–25°C

- Yield: Typically around 70–80% depending on optimization.

Alternative Method Using Acetic Anhydride

A variation involves refluxing 3-chloro-6-nitroindazole with acetic acid and acetic anhydride.

- Combine 3-chloro-6-nitroindazole, acetic acid, and acetic anhydride in a round-bottom flask.

- Heat under reflux for 24 hours to promote acetylation.

- Remove solvents under reduced pressure.

- Recrystallize the residue from ethanol to obtain the product.

- This method may yield colorless crystals with a reported yield of approximately 75%.

- The use of acetic anhydride ensures thorough acetylation but requires careful handling due to its reactivity.

Optimization Strategies for Industrial Scale-Up

Scaling up the synthesis for industrial production requires optimization of reaction parameters:

- Temperature Control: Maintaining low temperatures during chloroacetyl chloride addition minimizes side reactions.

- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and control reaction kinetics.

- Continuous Flow Reactors: For industrial applications, continuous flow reactors can enhance efficiency and safety by providing precise control over temperature, mixing, and reaction time.

- Purification: Employing automated chromatographic systems or crystallization techniques ensures high-purity products suitable for pharmaceutical or agrochemical applications.

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| General Synthetic Route | 3-Chloro-6-nitroindazole, Chloroacetyl chloride, Triethylamine | Dichloromethane | 0–25°C | ~4–6 hours | 70–80 |

| Acetic Anhydride Method | 3-Chloro-6-nitroindazole, Acetic acid, Acetic anhydride | None (neat) | Reflux (~120°C) | 24 hours | ~75 |

Notes on Reaction Monitoring and Characterization

-

- TLC with appropriate eluents (e.g., CHCl₃/MeOH mixtures) is used to monitor reaction completion.

- IR spectroscopy confirms the disappearance of starting material peaks and appearance of new carbonyl (C=O) signals.

-

- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ indicating the carbonyl group.

- NMR Spectroscopy: Signals corresponding to aromatic protons on the indazole ring and aliphatic protons from the ethanone moiety.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight (~248 g/mol).

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted indazole derivatives.

Reduction: Formation of 2-chloro-1-(3-chloro-6-amino-1H-indazol-1-yl)ethanone.

Oxidation: Formation of oxidized indazole derivatives, depending on the specific conditions used.

Scientific Research Applications

2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis methodologies, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Core Heterocycles: The indazole core in the target compound contrasts with phenyl, indoloquinoxaline, and pyrrolopyrimidine systems in analogs.

- Substituent Effects: The 3-chloro and 6-nitro groups on the indazole ring introduce strong electron-withdrawing effects, which may increase electrophilicity at the ethanone carbon, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating 2-amino group in 1-(2-amino-6-nitrophenyl)ethanone, which could reduce reactivity at the ketone position .

Inferred Physicochemical and Hazard Profiles

- Hydrogen Bonding: Indazole derivatives often form robust hydrogen-bonding networks (as per graph-set analysis ), which could influence crystallinity and solubility compared to phenyl or indoloquinoxaline analogs.

Biological Activity

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone, a compound with the molecular formula CHClNO and a molecular weight of approximately 274.06 g/mol, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chloro and nitro substituent on an indazole ring, which is known for its diverse biological activities. The presence of these functional groups enhances its reactivity and potential applications in pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| CAS Number | 27232-75-3 |

| Molecular Formula | CHClNO |

| Molecular Weight | 274.06 g/mol |

| IUPAC Name | This compound |

| Density | 1.74 g/cm³ |

| Boiling Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is often associated with antibacterial properties, while the indazole moiety contributes to its potential as an anti-inflammatory agent. Studies on similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Interaction studies suggest that it may bind to enzymes or receptors implicated in disease processes.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine, carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Synthetic Route Overview

- Combine 3-chloro-6-nitroindazole with chloroacetyl chloride.

- Add triethylamine as a base.

- Use dichloromethane as the solvent.

- Control temperature to optimize yield.

Comparative Analysis with Similar Compounds

A comparative analysis reveals structural similarities with other indazole derivatives, which may provide insights into their biological activity.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Chloro-5-nitroindazole | 0.99 | Lacks ethanone functionality |

| 2,2-Dichloro-1-(3-methyl-6-nitroindazol-1-yl)ethanone | 0.76 | Contains a methyl group instead of chloro |

| N-[3-(aminocarbamyl)-propyl]-6-nitroindazole | 0.74 | Features an amino group enhancing solubility |

| 3,5-Dichloro-6-methyl-indazole | 0.65 | Contains methyl substitution on the indazole ring |

The unique combination of chloro and nitro groups in this compound distinguishes it from these compounds, potentially leading to unique biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with various biological targets, revealing promising results in preliminary screenings for antimicrobial efficacy against specific pathogens like Staphylococcus aureus and Escherichia coli. Further research is warranted to explore its full therapeutic potential.

Case Study Example: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

These findings indicate that while effective against certain strains, further optimization may be necessary for broader applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.